Veliparib - 912444-00-9

Veliparib

Catalog Number: EVT-287989
CAS Number: 912444-00-9
Molecular Formula: C13H16N4O
Molecular Weight: 244.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Veliparib, chemically known as (R)-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2. [ [] ] PARP enzymes play a critical role in various cellular processes, notably DNA damage repair, making them attractive targets for cancer therapy. [ [] ] Veliparib is classified as a PARP inhibitor and is widely studied for its potential to enhance the efficacy of chemotherapy and as a single agent in cancers with specific DNA repair deficiencies. [ [], [], [], [] ]

Future Directions
  • Identifying predictive biomarkers: Further research is crucial to identify specific biomarkers that can predict response to Veliparib, enabling personalized treatment strategies. [ [], [], [] ]
  • Overcoming resistance mechanisms: Investigations into mechanisms of resistance, such as BRCA reversion mutations, are vital for developing strategies to overcome treatment failure. [ [] ]
  • Exploring novel combination therapies: Combining Veliparib with other targeted therapies, like CDK inhibitors, holds promise for enhancing efficacy in cancers with specific molecular profiles. [ [] ]
  • Developing more potent and selective PARP inhibitors: Continued research into PARP inhibitors with improved pharmacokinetic and pharmacodynamic properties is crucial for enhancing therapeutic outcomes. [ [] ]
Classification and Source

Veliparib is classified as a small molecule drug and falls under the category of PARP inhibitors. It was developed by Abbott Laboratories and has been primarily investigated for its use in treating various cancers, including breast, ovarian, and lung cancers. The compound's ability to sensitize cancer cells to DNA-damaging agents makes it a valuable candidate for combination therapies in oncology.

Synthesis Analysis

The synthesis of veliparib involves multiple steps that can be optimized for yield and purity. Recent studies have focused on developing prodrugs of veliparib, which are designed to improve pharmacokinetics and target delivery. Key methods include:

  1. Self-immolative Linkers: The use of p-aminobenzyl alcohol (PABA) and p-hydroxybenzyl alcohol (PHBA) as linkers facilitates different metabolic susceptibilities, allowing for controlled release of veliparib upon enzymatic cleavage .
  2. Coupling Reactions: The synthesis typically involves coupling reactions with intermediates such as N-Boc-l-alanine and 2,3-diaminobenzamide, utilizing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to promote amide bond formation .
  3. Yield Optimization: Various synthetic routes have been explored, yielding compounds with varying efficiencies; for example, one synthesis route achieved a 92% yield for a specific prodrug derivative .
Molecular Structure Analysis

The molecular structure of veliparib can be characterized by its core thieno[3,4-d]imidazole-4-carboxamide framework. Key features include:

  • Molecular Formula: C15_{15}H19_{19}N5_{5}O
  • Molecular Weight: 285.35 g/mol
  • Structural Characteristics: Veliparib contains an imidazole ring that is crucial for its interaction with the PARP enzyme. The compound's structure allows it to mimic the substrate of PARP, facilitating effective binding and inhibition .

Structural Data

  • X-ray Crystallography: Studies have shown that veliparib adopts a specific conformation when bound to PARP-1, involving key hydrogen bonding interactions that stabilize its active form within the enzyme's catalytic site .
Chemical Reactions Analysis

Veliparib undergoes various chemical reactions during its synthesis and biological activity:

  1. Hydrolysis: Prodrugs of veliparib are designed to undergo hydrolytic cleavage in the presence of specific enzymes, releasing active veliparib.
  2. Amidation and Esterification: These reactions are critical during the synthesis phase where intermediates are formed through coupling with carboxylic acids or alcohols .
  3. Drug Metabolism: In vivo studies indicate that veliparib is metabolized primarily through oxidative pathways, which can affect its pharmacokinetics and bioavailability.
Mechanism of Action

Veliparib exerts its therapeutic effects primarily through the inhibition of PARP enzymes, which play a pivotal role in repairing single-strand breaks in DNA. The mechanism involves:

  • Competitive Inhibition: Veliparib competes with NAD+^+ (nicotinamide adenine dinucleotide) for binding to the catalytic domain of PARP-1, effectively blocking its activity.
  • Augmentation of DNA Damage: By inhibiting PARP, veliparib prevents the repair of DNA damage caused by chemotherapeutic agents or radiation therapy, leading to increased cell death in cancerous tissues .

Data Supporting Mechanism

In preclinical models, veliparib has been shown to enhance the cytotoxic effects of radiation therapy by increasing γH2AX foci formation—an indicator of DNA damage—thereby confirming its role in amplifying cellular responses to DNA damage .

Physical and Chemical Properties Analysis

Veliparib possesses several notable physical and chemical properties:

  • Solubility: The compound is soluble in dimethyl sulfoxide but exhibits limited solubility in water.
  • Stability: Veliparib is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • pKa Value: The pKa values indicate its ionization behavior at physiological pH levels, crucial for understanding its absorption and distribution characteristics.

Relevant Data

  • Melting Point: Approximately 175 °C
  • Log P (Partition Coefficient): Indicates moderate lipophilicity, influencing membrane permeability.
Applications

Veliparib has several scientific applications, particularly in oncology:

  1. Cancer Therapy: It is primarily investigated as an adjunct therapy to enhance the efficacy of traditional chemotherapeutic agents and radiation therapy.
  2. Clinical Trials: Numerous clinical trials are ongoing to evaluate its effectiveness across various cancer types, including breast and ovarian cancers.
  3. Research Tool: Veliparib serves as a valuable tool in research settings for studying DNA repair mechanisms and developing new therapeutic strategies targeting similar pathways.
Molecular Mechanisms of Action in DNA Damage Response

PARP-1/2 Enzyme Inhibition and Catalytic Activity Modulation

Veliparib (2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide) is a potent small-molecule inhibitor targeting poly(ADP-ribose) polymerase enzymes PARP-1 and PARP-2. These enzymes function as DNA damage sensors and facilitate DNA repair through poly(ADP-ribosyl)ation (PARylation), a post-translational modification that recruits repair proteins to sites of DNA damage. Veliparib competitively inhibits the NAD+ binding site within the catalytic domain of PARP-1/2, with inhibitory constants (K~i~) of 5.2 nM and 2.9 nM, respectively [1]. This inhibition prevents the formation of branched PAR chains, thereby disrupting the recruitment of critical repair factors like XRCC1 to DNA single-strand breaks (SSBs) [3] [9]. Unlike other PARP inhibitors, veliparib exhibits high selectivity for PARP-1/2 over other receptors and ion channels at pharmacologically relevant concentrations, minimizing off-target effects [1].

Pharmacokinetic studies demonstrate that veliparib achieves peak plasma concentrations of approximately 0.45 µM within 0.5–1.5 hours after a single 50 mg oral dose, with significant PARP inhibition observed in tumor tissue and peripheral blood mononuclear cells within 3–6 hours [1]. Its pharmacokinetic profile follows a one-compartment model with first-order absorption and elimination, with primary renal excretion (approximately 87%) and minor hepatic metabolism (13%) via CYP2D6 to the less active metabolite M8 [1] [4].

Table 1: Comparative PARP Inhibitory Constants (K~i~) of Veliparib [1] [2]

PARP EnzymeVeliparib K~i~ (nmol/L)Primary Function in DNA Repair
PARP-15.2SSB repair, BER pathway activation
PARP-22.9SSB repair, functional overlap with PARP-1

Synthetic Lethality in Homologous Recombination-Deficient Models

Veliparib induces synthetic lethality in cancer cells with deficiencies in homologous recombination (HR) repair, particularly those harboring BRCA1/2 mutations. This concept exploits the dual impairment of DNA repair pathways: Veliparib-induced BER impairment prevents SSB repair, leading to replication fork collapse and double-strand breaks (DSBs). In HR-proficient cells, these DSBs are repaired via BRCA-mediated homologous recombination. However, in HR-deficient cells, the accumulation of DSBs becomes lethal [1] [2] [10]. Preclinical studies demonstrate that veliparib selectively kills BRCA-mutated tumor cells while sparing normal cells with functional HR, establishing the foundation for its therapeutic application in cancers exhibiting "BRCAness" – phenotypes sharing HR defects beyond germline BRCA mutations (e.g., ATM/ATR deficiencies, PTEN mutations, or Fanconi anemia pathway defects) [1] [4] [6].

This synthetic lethality extends beyond BRCA-mutated tumors. Veliparib shows significant activity in PTEN-deficient glioblastoma models, where PTEN loss impairs HR capacity, and in tumors with somatic HR gene mutations prevalent in high-grade serous ovarian cancer (HGSOC), pancreatic cancer, and advanced prostate cancer [1] [2] [6]. The magnitude of synthetic lethality correlates with the degree of HR dysfunction, making veliparib a rational therapeutic strategy for diverse HR-deficient malignancies.

PARP Trapping Dynamics and Differential Efficacy Relative to Other PARP Inhibitors

A critical mechanism differentiating PARP inhibitors is their capacity for PARP trapping – the stabilization of PARP-DNA complexes at damage sites, creating physical barriers to replication and transcription. This mechanism is distinct from catalytic inhibition and contributes significantly to cytotoxicity. Murai et al. demonstrated that veliparib is markedly less efficient at PARP trapping compared to other clinical PARP inhibitors like olaparib, niraparib, and talazoparib [1] [2] [4]. Talazoparib exhibits the strongest PARP trapping activity (approximately 100-fold greater than niraparib), followed by olaparib and rucaparib, with veliparib showing the weakest effect [2] [10].

This differential trapping efficiency has profound implications for therapeutic strategies:

  • Reduced Hematological Toxicity: Veliparib's weaker trapping may contribute to a more favorable hematological toxicity profile, making it potentially more suitable for combination regimens with myelosuppressive DNA-damaging chemotherapies (e.g., temozolomide, platinum agents) [1] [4].
  • Mechanism-Dependent Synergy: The synergy between veliparib and specific cytotoxic agents appears less dependent on PARP trapping. For instance, while olaparib + temozolomide synergy relies heavily on trapping, veliparib + camptothecin (a topoisomerase I inhibitor) synergy is primarily mediated by catalytic PARP inhibition impairing BER and SSB repair [1] [3].
  • Dosing Considerations: Veliparib's shorter residence time on DNA necessitates more frequent dosing (twice daily) to maintain effective target coverage compared to stronger trapping agents [1] [4].

Table 2: Comparative PARP Trapping Efficiency of Clinical PARP Inhibitors [1] [2] [4]

PARP InhibitorRelative PARP Trapping EfficiencyPrimary Cytotoxicity Mechanism in Combinations
Talazoparib++++ (Highest)Trapping dominant
Niraparib+++Trapping dominant
Olaparib++Trapping & Catalytic Inhibition
Rucaparib++Trapping & Catalytic Inhibition
Veliparib+ (Lowest)Catalytic Inhibition

Modulation of Base Excision Repair and Non-Homologous End Joining Pathways

Veliparib significantly disrupts the base excision repair (BER) pathway, the primary mechanism for repairing SSBs, particularly those induced by oxidative stress or alkylating agents. By inhibiting PARP-1/2 catalytic activity, veliparib prevents the autoPARylation-dependent recruitment of XRCC1 and other core BER components (e.g., DNA polymerase β, DNA ligase III) to SSB sites [1] [3] [9]. This leads to the persistence of SSBs, which can convert into toxic double-strand breaks (DSBs) during DNA replication. Consequently, veliparib potently sensitizes tumor cells to DNA-damaging agents that generate lesions primarily repaired by BER, such as temozolomide (TMZ), methylating agents, and ionizing radiation (IR) [1] [5] [8].

Beyond BER suppression, veliparib modulates double-strand break repair pathways. While not directly inhibiting homologous recombination (HR), its synthetic lethality effect is amplified in HR-deficient backgrounds. Furthermore, veliparib can influence non-homologous end joining (NHEJ), particularly in the context of combined therapies:

  • Radiosensitization: Veliparib enhances the cytotoxicity of ionizing radiation by impairing SSB repair (BER) and potentially interfering with alternative DSB repair pathways. This results in increased residual DNA damage and persistent γH2AX foci formation. In medulloblastoma models, veliparib combined with radiation significantly inhibited DNA repair (measured by comet assay), increased apoptosis, reduced tumor growth, and extended survival in orthotopic xenografts [5] [8].
  • Synergy with NHEJ-Inducing Agents: Combinations with agents causing DSBs repaired preferentially by error-prone NHEJ (e.g., topoisomerase II inhibitors, ionizing radiation) can exploit veliparib-induced HR impairment or deficiency, leading to genomic instability and cell death. Preclinical data in colorectal carcinoma models show enhanced combinatorial efficacy with veliparib, radiation, and oxaliplatin or irinotecan [1].
  • Overcoming Resistance Markers: Veliparib + TMZ combinations demonstrate efficacy in preclinical models irrespective of conventional TMZ resistance markers like MGMT expression or mismatch repair status, highlighting its potential to overcome common resistance mechanisms [1] [5].

Table 3: Veliparib Modulation of DNA Repair Pathways and Therapeutic Implications [1] [3] [5]

DNA Repair PathwayEffect of VeliparibTherapeutic Combination StrategyKey Preclinical/Clinical Evidence
Base Excision Repair (BER)Potent inhibition via PARP-1/2 catalytic blockAlkylating agents (Temozolomide, Dacarbazine)Enhanced cytotoxicity in glioma, melanoma, lung cancer; efficacy independent of MGMT status
Homologous Recombination (HR)Synthetic lethality in HR-deficient cellsPlatinum agents (Cisplatin, Carboplatin)Selective killing in BRCA1/2 mutant or "BRCAness" models (e.g., PTEN loss, FA defects)
Non-Homologous End Joining (NHEJ)Indirect modulation via impaired SSB repair & synthetic lethalityIonizing Radiation, Topoisomerase II inhibitorsRadiosensitization in medulloblastoma, glioblastoma; increased γH2AX foci & comet tail moment
Alternative End Joining (alt-EJ)Potential upregulation (inferred)Agents causing replication stressIncreased genomic instability in HR-deficient backgrounds

Properties

CAS Number

912444-00-9

Product Name

Veliparib

IUPAC Name

2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

InChI

InChI=1S/C13H16N4O/c1-13(6-3-7-15-13)12-16-9-5-2-4-8(11(14)18)10(9)17-12/h2,4-5,15H,3,6-7H2,1H3,(H2,14,18)(H,16,17)/t13-/m1/s1

InChI Key

JNAHVYVRKWKWKQ-CYBMUJFWSA-N

SMILES

CC1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

2-((R)-2-methylpyrrolidin-2-yl)-1H-benzimidazole-4-carboxamide
2-(2-methylpyrrolidin-2-yl)-1H-benzimidazole-4-carboxamide
ABT 888
ABT-888
ABT888
velipari

Canonical SMILES

CC1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N

Isomeric SMILES

C[C@@]1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N

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